Chlordécone

Vue d'ensemble

Description

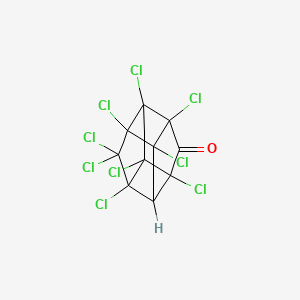

Hydrochlordecone is a derivative of chlordecone, an organochlorine compound that was widely used as an insecticide. Chlordecone, known for its persistence in the environment and its toxic effects, was primarily used in banana plantations to control pests. Hydrochlordecone is often found as a by-product of chlordecone degradation and has been detected in various environmental matrices, particularly in areas where chlordecone was heavily applied .

Applications De Recherche Scientifique

Hydrochlordecone has been studied extensively in environmental science due to its persistence and toxicity. Research has focused on its transformation and degradation in the environment, particularly in soils and water bodies contaminated with chlordecone. Studies have shown that hydrochlordecone can be formed through both biotic and abiotic processes, and its presence can serve as an indicator of chlordecone degradation . Additionally, hydrochlordecone’s interactions with microbial communities and its potential for bioremediation have been areas of active research .

Mécanisme D'action

Target of Action

Hydrochlordecone, an organochlorine pesticide, primarily targets the allophanes , which are amorphous clays found in the volcanic soil of Guadeloupe and Martinique . Allophanes favor the trapping of Hydrochlordecone due to their structure and physical properties .

Mode of Action

Hydrochlordecone interacts with its primary targets, the allophanes, in a way that allows it to be trapped within their structure . This interaction results in the persistence of Hydrochlordecone in the environment, particularly in soils . Over time, Hydrochlordecone undergoes transformation into progressively more dechlorinated products, including a fully dechlorinated carboxylated indene product .

Pharmacokinetics

Its transformation into dechlorinated products suggests metabolic activity .

Result of Action

The molecular and cellular effects of Hydrochlordecone’s action are largely unknown. Its transformation into dechlorinated products indicates that it undergoes molecular changes over time . The cellular effects of Hydrochlordecone, particularly its impact on allophanes and other soil components, require further investigation.

Action Environment

The action of Hydrochlordecone is significantly influenced by environmental factors. Its interaction with allophanes and its persistence in the environment suggest that soil composition and conditions play a crucial role in its action, efficacy, and stability . Furthermore, the transformation of Hydrochlordecone into dechlorinated products appears to occur under water-saturated conditions .

Analyse Biochimique

Biochemical Properties

Hydrochlordecone plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions often result in the formation of reactive intermediates that can bind covalently to cellular macromolecules, leading to cellular damage. Additionally, hydrochlordecone has been shown to inhibit ATPase activity, which is essential for cellular energy production .

Cellular Effects

Hydrochlordecone exerts a range of effects on different cell types and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involving calcium homeostasis. This disruption can lead to altered gene expression and impaired cellular metabolism. In hepatocytes, hydrochlordecone induces oxidative stress, resulting in lipid peroxidation and mitochondrial dysfunction . Furthermore, hydrochlordecone has been implicated in the modulation of immune cell function, potentially leading to immunosuppression.

Molecular Mechanism

At the molecular level, hydrochlordecone exerts its effects through several mechanisms. It binds to and inhibits the activity of various enzymes, including cytochrome P450 and ATPases. This inhibition can lead to the accumulation of toxic metabolites and disruption of cellular energy homeostasis. Hydrochlordecone also interacts with nuclear receptors, such as the estrogen receptor, altering gene expression and potentially leading to endocrine disruption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrochlordecone have been studied over various time frames. Hydrochlordecone is relatively stable, with slow degradation rates observed in both in vitro and in vivo studies. Long-term exposure to hydrochlordecone has been associated with persistent oxidative stress and chronic inflammation in cellular models . These effects are often cumulative, with prolonged exposure leading to more severe cellular dysfunction.

Dosage Effects in Animal Models

The effects of hydrochlordecone vary with dosage in animal models. At low doses, hydrochlordecone may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including hepatotoxicity, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses required to elicit specific toxicological responses.

Metabolic Pathways

Hydrochlordecone is metabolized primarily in the liver, where it undergoes reduction to form chlordecol. This metabolite is then conjugated with glucuronic acid to form chlordecol-glucuronide, which is excreted in the urine . The involvement of cytochrome P450 enzymes in this metabolic pathway highlights the importance of these enzymes in the detoxification of hydrochlordecone.

Transport and Distribution

Within cells, hydrochlordecone is transported and distributed through interactions with various transporters and binding proteins. It has a high affinity for lipid-rich tissues, leading to its accumulation in adipose tissue and the liver . This distribution pattern is consistent with its lipophilic nature and contributes to its persistence in the body.

Subcellular Localization

Hydrochlordecone is primarily localized in the cytoplasm and mitochondria of cells. Its presence in mitochondria is associated with the induction of mitochondrial dysfunction and oxidative stress . The subcellular localization of hydrochlordecone is influenced by its chemical properties and interactions with cellular transport mechanisms.

Méthodes De Préparation

Hydrochlordecone can be synthesized through the dechlorination of chlordecone. This process can occur naturally in the environment or be induced in laboratory settings. One common method involves the use of anaerobic microcosms, where chlordecone is subjected to microbial activity in the presence of electron donors such as ethanol and acetone. This results in the formation of progressively dechlorinated products, including hydrochlordecone

Analyse Des Réactions Chimiques

Hydrochlordecone undergoes various chemical reactions, including:

Reduction: Hydrochlordecone can be further reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms in hydrochlordecone can be substituted with other atoms or groups through chemical reactions.

Dechlorination: Hydrochlordecone can undergo dechlorination, resulting in the formation of compounds with fewer chlorine atoms.

Comparaison Avec Des Composés Similaires

Hydrochlordecone is similar to other organochlorine compounds, such as chlordecone and mirex. These compounds share a common structural motif of multiple chlorine atoms attached to a hydrocarbon framework, which contributes to their persistence and toxicity. hydrochlordecone is unique in that it is a degradation product of chlordecone, rather than a primary compound used in industrial applications . This distinction makes hydrochlordecone particularly relevant in studies of environmental contamination and remediation.

Similar Compounds

Chlordecone: The parent compound from which hydrochlordecone is derived.

Mirex: Another organochlorine insecticide with similar persistence and toxicity.

Polychlorinated biphenyls (PCBs): A group of related compounds with multiple chlorine atoms and similar environmental and health concerns

Propriétés

IUPAC Name |

1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPRWNOWWPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967900 | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53308-47-7 | |

| Record name | Hydrochlordecone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)